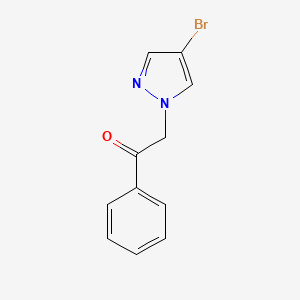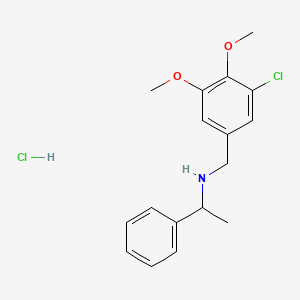
2-(4-bromo-1H-pyrazol-1-yl)-1-phenylethanone
Übersicht
Beschreibung
2-(4-bromo-1H-pyrazol-1-yl)-1-phenylethanone, also known as 4-Bromo-1-Phenyl-2-Pyrazolin-5-One (BPPO), is a chemical compound that has gained significant attention in scientific research due to its wide range of applications. BPPO belongs to the class of pyrazolone derivatives and has been utilized in various fields, including analytical chemistry, medicinal chemistry, and materials science. In
Wissenschaftliche Forschungsanwendungen
BPPO has been widely used in scientific research due to its unique properties. It has been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt, in analytical chemistry. In medicinal chemistry, BPPO has been utilized as a starting material for the synthesis of various biologically active compounds, including antitumor and anti-inflammatory agents. BPPO has also been used in materials science as a building block for the synthesis of novel polymers and materials.
Wirkmechanismus
The mechanism of action of BPPO is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can be detected by various analytical techniques. BPPO has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a useful reagent for the determination of metal ions in complex matrices.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BPPO. However, it has been reported to exhibit low toxicity towards mammalian cells, making it a potentially safe reagent for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
BPPO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It exhibits high selectivity and sensitivity towards certain metal ions, making it a useful reagent for the determination of metal ions in complex matrices. However, the limitations of BPPO include its limited solubility in water and some organic solvents, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the use of BPPO in scientific research. One potential application is in the development of novel metal ion sensors for environmental and biomedical monitoring. BPPO can also be used as a building block for the synthesis of novel materials and polymers with unique properties. Additionally, further research is needed to explore the potential biological and medicinal applications of BPPO and its derivatives.
Conclusion
In conclusion, BPPO is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its unique properties, such as high selectivity and sensitivity towards certain metal ions, make it a useful reagent for the determination of metal ions in complex matrices. The synthesis of BPPO is relatively straightforward, and it exhibits low toxicity towards mammalian cells, making it a potentially safe reagent for use in biological systems. Further research is needed to explore the potential applications of BPPO in various fields, including environmental monitoring, medicinal chemistry, and materials science.
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYHFRPDNWUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4232580.png)
![N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
![3-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B4232599.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232605.png)
![4,7,7-trimethyl-3-oxo-N-(4-phenoxyphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232610.png)

![N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide](/img/structure/B4232641.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![N-(3-bromophenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4232657.png)
![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)

![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)